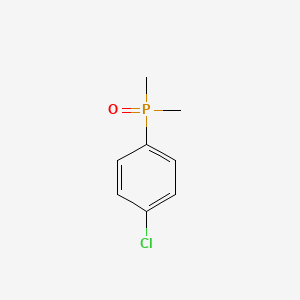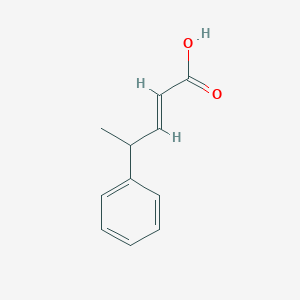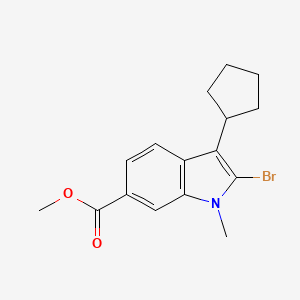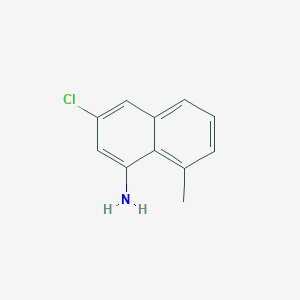
(4-Chlorophenyl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10ClOP It is a derivative of phosphine oxide, characterized by the presence of a 4-chlorophenyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)dimethylphosphine oxide typically involves the reaction of chlorodimethylphosphine with 4-chlorophenylmagnesium bromide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ClP(CH3)2+ClC6H4MgBr→(4-Chlorophenyl)dimethylphosphine oxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
科学的研究の応用
(4-Chlorophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The presence of the 4-chlorophenyl group influences its reactivity and binding properties, making it a versatile compound in various chemical reactions.
類似化合物との比較
Similar Compounds
Dimethylphosphine oxide: Lacks the 4-chlorophenyl group, resulting in different chemical properties and reactivity.
Diphenylphosphine oxide: Contains two phenyl groups instead of the 4-chlorophenyl group, leading to variations in its applications and reactivity.
Uniqueness
(4-Chlorophenyl)dimethylphosphine oxide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in specific catalytic and synthetic applications where these properties are advantageous.
特性
分子式 |
C8H10ClOP |
|---|---|
分子量 |
188.59 g/mol |
IUPAC名 |
1-chloro-4-dimethylphosphorylbenzene |
InChI |
InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChIキー |
XKKOAZYJXMWCHR-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)

![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)

![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)






